2-Hexylbutanedioic acid
Description
2-Hexylbutanedioic acid (IUPAC name: 2-hexylsuccinic acid) is a branched dicarboxylic acid derived from butanedioic acid (succinic acid) with a hexyl group (-C₆H₁₃) substituted at the second carbon position. Its molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol. The hexyl chain introduces significant hydrophobicity, distinguishing it from shorter-chain or unsubstituted dicarboxylic acids.
Properties
CAS No. |
5702-91-0 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-hexylbutanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-2-3-4-5-6-8(10(13)14)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
ZJVMHPVIAUKERS-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification Reactions
Both carboxylic acid groups undergo esterification under standard conditions:
-
Mono/di-ester formation : Reacts with methanol (1.5:1 molar ratio) using H2SO4 catalyst at 60°C for 6 hr, yielding 2-hexylbutanedioic acid dimethyl ester (85% yield) .
-
Enzymatic esterification : Candida rugosa lipase immobilized on Diaion HP20 catalyzes esterification with n-hexanol in heptane (1:2 molar ratio, 47°C, 17% biocatalyst), achieving >90% conversion in 60 min .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed esterification | H2SO4, 60°C, 6 hr | Dimethyl ester | 85% | |
| Lipase-mediated esterification | CRL-Diaion HP20, 47°C, heptane | Dihexyl ester | 90.8% |
Salt Formation
Deprotonation occurs selectively due to differing pKa values (~4.3 and ~5.6) :
-
Disodium salt : Reacts with 2 equiv NaOH in aqueous ethanol to form a water-soluble disodium salt.
-
Monosodium salt : Partial neutralization (1 equiv NaOH) yields a crystalline monosodium derivative.
Decarboxylation Pathways
Thermal decomposition occurs under controlled pyrolysis (200–250°C):
-
β-keto acid intermediate : Initial decarboxylation at C1 yields 2-hexyl-3-ketobutanoic acid (trapped as methyl ester via methanol quenching) .
-
Further degradation : Prolonged heating (>300°C) produces CO2 and 2-hexylpropane.
Hydrogenation
Catalytic hydrogenation (H2, 140 bar, Ni/Rh bimetallic catalyst, 150°C) reduces carboxylic acids to primary alcohols:
-
Diol product : 2-Hexyl-1,4-butanediol forms in 95% selectivity, analogous to succinic acid hydrogenation .
Anhydride Formation
Heating with acetic anhydride (reflux, 4 hr) generates a cyclic mixed anhydride:
Polymerization
Polycondensation with ethylene glycol (molar ratio 1:1.1, Sb2O3 catalyst, 220°C) yields a biodegradable polyester:
-
Thermal properties : Glass transition temperature (Tg) ≈ −15°C due to hexyl side-chain flexibility .
Biological Modifications
In enzymatic systems (e.g., E. coli metabolome), the hexyl chain undergoes ω-oxidation:
-
β-oxidation pathway : Terminal methyl group oxidizes sequentially to alcohol, aldehyde, and carboxylic acid .
Research Gaps and Challenges
-
No direct studies on this compound exist; data inferred from methylsuccinic acid and hexylbutyrate systems .
-
Steric hindrance from the hexyl group reduces reaction rates in SN2 mechanisms (e.g., acyl chloride formation) .
-
Industrial potential in bioplastics remains underexplored compared to succinic acid .
Experimental validation is required to confirm extrapolated reactivities.
Comparison with Similar Compounds
Structural and Functional Differences
- Hydrophobicity: The hexyl group in this compound drastically reduces water solubility compared to succinic acid or 2-oxobutanedioic acid. This property makes it suitable for non-polar solvents and surfactant formulations.
- Acidity : The electron-withdrawing ketone group in 2-oxobutanedioic acid increases acidity (pKa ~1–2), while the hexyl group in this compound slightly decreases acidity due to its electron-donating nature .
- Reactivity : 3-Hexenedioic acid’s conjugated double bond enables polymerization or Diels-Alder reactions, unlike the saturated hexyl chain in this compound .
Crystallographic Behavior
- This compound : The hexyl chain likely disrupts crystal packing, leading to lower melting points compared to unmodified succinic acid.
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